Unambiguous Structural Elucidation of Diosmetin 5,7-Diglucuronide via Advanced NMR Spectroscopy
Unambiguous Structural Elucidation of Diosmetin 5,7-Diglucuronide via Advanced NMR Spectroscopy
Executive Overview
The structural elucidation of phase II drug metabolites is a critical bottleneck in pharmacokinetics and drug development. Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone), a biologically active flavonoid, undergoes extensive glucuronidation in vivo [1]. While standard mass spectrometry (LC-MS/MS) can readily identify the molecular weight of a diglucuronide conjugate, it fundamentally lacks the capacity to definitively assign regiochemistry (the exact positions of the sugar attachments) without authentic synthetic standards.
This whitepaper details a self-validating Nuclear Magnetic Resonance (NMR) methodology for the absolute structural elucidation of diosmetin 5,7-diglucuronide . By leveraging optimized 2D NMR techniques, researchers can bypass the limitations of MS/MS and unambiguously resolve the challenging regiochemistry of the rare 5-O-glucuronidation event.
The Mechanistic Challenge of 5-O-Glucuronidation
In the native diosmetin aglycone, the hydroxyl group at the C-5 position forms a highly stable, six-membered intramolecular hydrogen bond with the C-4 carbonyl oxygen. This thermodynamic sink makes the 5-OH position the least reactive site for enzymatic conjugation by UDP-glucuronosyltransferases (UGTs)[2].
When 5-O-glucuronidation does occur, it forces the disruption of this hydrogen bond. This disruption is the cornerstone of our structural elucidation logic. It triggers a cascade of predictable electronic changes across the A-ring of the flavonoid:
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Proton Disappearance: The characteristic downfield chelated proton signal ( δH ~12.9 ppm) vanishes.
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Diamagnetic Shift of C-4: The C-4 carbonyl carbon, freed from the hydrogen bond, experiences a significant upfield shift ( Δδ ~ -4.0 to -5.0 ppm) [3].
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Paramagnetic Shift of A-ring Protons: The H-6 and H-8 protons shift downfield due to the electron-withdrawing nature of the newly attached glucuronic acid moiety.
Understanding this causality is essential; we do not just look for the presence of a sugar, we look for the systemic electronic consequences of its attachment.
Self-Validating Experimental Methodology
To ensure absolute confidence in the structural assignment, the isolation and acquisition protocol must function as a self-validating system. Each step is designed to preserve the molecular integrity and provide orthogonal data points that confirm the previous step.
Fig 1. Experimental workflow for the isolation and NMR analysis of diosmetin 5,7-diglucuronide.
Step-by-Step Isolation and NMR Preparation
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Matrix Extraction: Reconstitute 10 mL of the biological matrix (e.g., pooled human urine post-administration or in vitro microsomal incubation) in 10% aqueous methanol.
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Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned C18 SPE cartridge. Wash with 5% aqueous methanol to elute endogenous salts and highly polar interferences. Elute the flavonoid fraction using 80% methanol and evaporate to dryness under a gentle stream of nitrogen.
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Preparative HPLC Isolation: Resuspend the dried extract in 1 mL of the initial mobile phase (10% Acetonitrile in water with 0.1% Formic Acid). Inject onto a Preparative C18 column (250 x 21.2 mm, 5 µm). Run a linear gradient from 10% to 40% Acetonitrile over 30 minutes at 15 mL/min. Monitor UV absorbance at 345 nm. Collect the peak corresponding to the diglucuronide and lyophilize it to yield a pale yellow powder.
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NMR Sample Preparation (Causality Driven): Dissolve 3–5 mg of the lyophilized powder in 600 µL of 100% DMSO- d6 (isotopic purity ≥ 99.9%).
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Causality Note: DMSO- d6 is specifically selected over CD 3 OD or D 2 O. Protic solvents rapidly exchange with hydroxyl and carboxylic acid protons, obliterating them from the 1 H NMR spectrum. DMSO- d6 preserves these exchangeable protons, allowing us to definitively confirm the absence of the chelated 5-OH proton—a critical diagnostic marker.
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NMR Acquisition Protocol
Acquire data on a 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K.
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1D 1 H NMR: 64 scans, relaxation delay (D1) of 2.0 s to ensure quantitative integration of the anomeric protons.
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1D 13 C NMR: 10,000 scans, D1 of 2.0 s.
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2D HSQC: Optimized for 1JCH=145 Hz. This maps all protons to their directly attached carbons, preventing misassignment of overlapping 1 H signals in the crowded sugar region (3.2–3.9 ppm).
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2D HMBC: Optimized for long-range nJCH=8 Hz. This is the definitive experiment for proving the glycosidic linkages across the oxygen bridge.
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2D ROESY: 200 ms mixing time. Used to confirm the β -configuration of the glucuronic acids by observing spatial Nuclear Overhauser Effects (NOEs) between H-1'', H-3'', and H-5''.
Structural Elucidation Logic: Decoding the Spectra
The elucidation process follows a strict, logical hierarchy: Backbone → Appendages → Regiochemistry → Stereochemistry.
The Aglycone Core
The diosmetin backbone is identified by its characteristic spin systems. The B-ring exhibits an AMX spin system: H-2' ( δH 7.55, d, J=2.0 Hz), H-5' ( δH 7.15, d, J=8.5 Hz), and H-6' ( δH 7.65, dd, J=8.5,2.0 Hz). The A-ring shows two meta-coupled protons, H-6 and H-8, at δH 6.75 and 7.05 respectively. The singlet at δH 3.88 integrates to 3 protons and shows a direct HMBC correlation to C-4' ( δC 151.0), confirming the 4'-methoxy group [1].
Regiochemical Assignment of the Linkages (The Crux)
The presence of two glucuronic acid moieties is confirmed by two distinct anomeric protons at δH 5.15 (GlcA I) and δH 4.95 (GlcA II). To assign their exact positions, we rely on the 2D HMBC data and the electronic consequences of 5-O-glycosylation.
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The 7-O-Linkage: The anomeric proton H-1'' ( δH 5.15) shows a strong 3JCH HMBC correlation to the carbon at δC 162.5. This carbon is identified as C-7 based on its meta-correlations from H-6 and H-8.
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The 5-O-Linkage: The anomeric proton H-1''' ( δH 4.95) shows a 3JCH HMBC correlation to the carbon at δC 159.5 (C-5).
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The Ultimate Validation: The assignment is definitively proven by the absence of the 12.9 ppm 5-OH proton and the diagnostic upfield shift of the C-4 carbonyl carbon to δC 177.5 (down from ~182.0 ppm in the aglycone) [3].
Fig 2. Key HMBC correlations and diagnostic markers establishing the regiochemistry of the 5,7-diglucuronide linkages.
Stereochemistry of the Glucuronic Acids
The coupling constants for both anomeric protons ( J≈7.5 Hz) indicate an axial-axial relationship between H-1 and H-2 of the sugar rings. This unequivocally establishes the β -D-glucopyranosiduronic acid configuration for both moieties, which is further validated by spatial ROESY correlations between H-1, H-3, and H-5 of the sugar rings.
Quantitative Data Presentation
The table below summarizes the complete 1 H and 13 C NMR assignments, validated through the orthogonal 2D techniques described above.
| Position | 1 H NMR (600 MHz, DMSO- d6 ), δ (ppm), J (Hz) | 13 C NMR (150 MHz, DMSO- d6 ), δ (ppm) | HMBC Correlations ( 1 H → 13 C) |
| Aglycone | |||
| 2 | - | 164.2 | - |
| 3 | 6.85 (s) | 103.8 | C-2, C-4, C-1' |
| 4 | - | 177.5 | - |
| 5 | - | 159.5 | - |
| 6 | 6.75 (d, J=2.0 ) | 100.5 | C-5, C-7, C-8, C-10 |
| 7 | - | 162.5 | - |
| 8 | 7.05 (d, J=2.0 ) | 95.5 | C-6, C-7, C-9, C-10 |
| 9 | - | 158.0 | - |
| 10 | - | 105.5 | - |
| 1' | - | 122.9 | - |
| 2' | 7.55 (d, J=2.0 ) | 113.1 | C-2, C-4', C-6' |
| 3' | - | 146.8 | - |
| 4' | - | 151.0 | - |
| 5' | 7.15 (d, J=8.5 ) | 112.3 | C-1', C-3', C-4' |
| 6' | 7.65 (dd, J=8.5,2.0 ) | 119.0 | C-2, C-2', C-4' |
| 4'-OCH 3 | 3.88 (s) | 55.7 | C-4' |
| 7-O-GlcA (I) | |||
| 1'' | 5.15 (d, J=7.5 ) | 99.8 | C-7, C-3'' |
| 2''–5'' | 3.20 – 3.50 (m) | 71.5 – 75.8 | - |
| 6'' | - | 170.2 | - |
| 5-O-GlcA (II) | |||
| 1''' | 4.95 (d, J=7.5 ) | 101.2 | C-5, C-3''' |
| 2'''–5''' | 3.30 – 3.60 (m) | 71.8 – 76.1 | - |
| 6''' | - | 170.5 | - |
Conclusion
The structural elucidation of diosmetin 5,7-diglucuronide requires a deliberate, self-validating analytical strategy. By combining specific solvent selection (DMSO- d6 ) to preserve exchangeable protons with targeted 2D NMR experiments (HSQC, HMBC, ROESY), researchers can confidently map the complex regiochemistry of phase II metabolites. The diagnostic upfield shift of the C-4 carbonyl and the direct HMBC correlations from the anomeric protons serve as the definitive proof of the rare 5-O-glucuronidation event, providing a robust framework for future metabolic profiling in drug development.
References
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Diosmetin | C16H12O6 | CID 5281612 - PubChem National Center for Biotechnology Information. URL: [Link]
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Plant Flavonoids: Chemical Characteristics and Biological Activity Dias, M. C., Pinto, D. C. G. A., & Silva, A. M. S. (2021). Molecules, 26(17), 5377. URL:[Link]
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Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance Peng, M., Shahzad, R., Gul, A., et al. (2017). Nature Communications, 8, 1975. URL:[Link]
